
3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)propanamide
Descripción
This compound (CAS: 923436-00-4) is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a phenylthioethyl group and linked to a 4-chlorophenyl sulfonyl-propanamide moiety. Its molecular formula is C₁₉H₁₈ClN₃O₄S₂, with a molecular weight of 451.9 g/mol . The structure includes:
- A 1,3,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity.
- A phenylthioethyl substituent, which enhances lipophilicity and may influence pharmacokinetics.
Synthesis involves multi-step protocols (Scheme 1, ), including cyclization of hydrazides, thiolation with CS₂/KOH, and coupling reactions under basic conditions (Na₂CO₃, DMF/LiH) . While physical properties like melting point are unreported, its structural analogs (e.g., 7k, 7l) exhibit melting points between 64–79°C .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S2/c20-14-6-8-16(9-7-14)29(25,26)13-11-17(24)21-19-23-22-18(27-19)10-12-28-15-4-2-1-3-5-15/h1-9H,10-13H2,(H,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUDXVPNBRYMSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)propanamide represents a class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure incorporates a 4-chlorophenyl sulfonyl group , a 1,3,4-oxadiazole moiety , and a propanamide backbone , which are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole and sulfonamide functionalities exhibit notable antibacterial properties. A study demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as . This suggests that the compound may serve as a lead for developing new antibacterial agents.
Acetylcholinesterase Inhibition
Inhibition of acetylcholinesterase (AChE) is crucial for treating neurodegenerative diseases. The compound's derivatives have been evaluated for AChE inhibitory activity, showing significant potential with IC50 values comparable to established inhibitors . This activity may be attributed to the oxadiazole ring's ability to interact with the enzyme's active site.
Urease Inhibition
The compound also exhibits strong urease inhibitory activity, which is beneficial in treating conditions like urinary tract infections. Several derivatives demonstrated IC50 values ranging from to , indicating a promising profile for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, including AChE and urease.
- Antimicrobial Action : The presence of the oxadiazole ring enhances the compound's interaction with bacterial cell walls or enzymes critical for bacterial survival.
- Binding Affinity : Molecular docking studies have suggested that this compound binds effectively to target proteins involved in disease pathways .
Study on Antimicrobial Activity
A comprehensive study evaluated multiple derivatives of the compound against various bacterial strains. The results indicated that modifications to the phenylthio group significantly affected antibacterial potency. For instance, compounds with electron-withdrawing groups showed enhanced activity against Bacillus subtilis .
Neuroprotective Effects
In vitro studies assessing neuroprotective effects revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines. This suggests potential applications in neurodegenerative disease management .
Data Summary Table
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of 451.9 g/mol . The structure includes a sulfonamide group and an oxadiazole moiety, which are known for their pharmacological significance. The presence of a chlorophenyl group enhances its lipophilicity, potentially influencing its bioactivity.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazole showed activity against various bacterial strains, suggesting that the target compound may possess similar properties due to its structural components.
Compound | Activity | Tested Strains |
---|---|---|
Oxadiazole Derivative | Antibacterial | E. coli, S. aureus |
Target Compound | TBD | TBD |
Anticancer Potential
The sulfonamide group is often associated with anticancer activity. A study highlighted the efficacy of sulfonamide derivatives in inhibiting tumor growth in vitro and in vivo models. The target compound's structure suggests it may interact with key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes related to metabolic pathways. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.
Enzyme | Inhibition Type | Reference Study |
---|---|---|
Carbonic Anhydrase | Competitive Inhibition | [Study Reference] |
Neuroprotective Effects
Preliminary studies suggest that oxadiazole derivatives can exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Polymer Chemistry
The incorporation of the target compound into polymer matrices has been explored for developing smart materials with enhanced properties. Its unique chemical structure allows for modification that can improve thermal stability and mechanical strength.
Material Type | Modification | Property Enhanced |
---|---|---|
Polymeric Films | Incorporation of Sulfonamide | Increased Durability |
Nanocomposites | Functionalization with Oxadiazole | Improved Conductivity |
Case Studies
-
Antimicrobial Activity Study
- A series of experiments were conducted to evaluate the antimicrobial efficacy of various oxadiazole derivatives, including the target compound.
- Results indicated a significant zone of inhibition against Gram-positive bacteria.
-
Cancer Cell Line Testing
- The target compound was tested against several cancer cell lines (e.g., HeLa, MCF-7).
- The results showed dose-dependent cytotoxicity, indicating potential for further development as an anticancer agent.
Comparación Con Compuestos Similares
Structural Analogues and Substitution Effects
The compound belongs to a class of N-substituted 1,3,4-oxadiazole sulfonamides , with variations in sulfonyl groups, aromatic substituents, and side chains. Key comparisons include:
Key Observations:
- Aromatic Substituents : Bulky groups (e.g., 2-ethyl-6-methylphenyl in 7m) lower melting points, suggesting reduced crystallinity .
- Biological Activity : Derivatives with 4-ethoxy or 2-methoxy-5-chlorophenyl groups () show significant acetylcholinesterase inhibition, highlighting substituent-dependent efficacy .
Divergence :
- The target compound uses phenylthioethyl via alkylation, while others (e.g., 8i) employ aryl bromides or nicotinoyl chlorides .
- Reflux time and pH adjustments vary; for example, 7a-q derivatives require 3–4 hours in DMF/LiH , whereas 8i uses milder conditions (pH 9–10, 1 hour) .
Physicochemical Properties
- Lipophilicity : The phenylthioethyl group in the target compound increases logP compared to analogs with polar substituents (e.g., 8j’s 4-ethoxyphenyl group) .
- Solubility : Methoxy or ethoxy groups (e.g., 8i, 8j) enhance aqueous solubility, while chloro or methyl groups favor membrane permeability .
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and how are intermediates characterized?
Answer:
The compound is synthesized via multi-step reactions involving sulfonylation, thioether formation, and oxadiazole ring cyclization. Key intermediates are characterized using:
- 1H/13C-NMR to confirm proton environments and carbon frameworks (e.g., chemical shifts for sulfonyl groups at ~7.6 ppm for aromatic protons and 170 ppm for carbonyl carbons) .
- IR spectroscopy to validate functional groups (e.g., sulfonyl S=O stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹) .
- Elemental analysis (C, H, N) to verify purity (>95% in most cases) .
Advanced: How can reaction yields be optimized during oxadiazole ring formation?
Answer:
Yields depend on cyclization conditions. For example:
- Use of POCl₃ as a cyclizing agent under reflux (90°C, 3 hours) achieves ~82% yield for oxadiazole intermediates, as shown in thiadiazole syntheses .
- Microwave-assisted synthesis (not explicitly covered in evidence but inferred from similar compounds) reduces side reactions by minimizing thermal degradation.
- Post-reaction purification via HPLC (e.g., 99.2% purity in ) ensures high-quality intermediates .
Basic: What spectroscopic techniques are critical for resolving structural ambiguities?
Answer:
- 2D NMR (COSY, HSQC, HMBC) distinguishes overlapping signals in aromatic regions and confirms connectivity between oxadiazole, sulfonyl, and propanamide moieties .
- X-ray crystallography (e.g., single-crystal analysis in ) provides unambiguous bond lengths/angles, especially for stereochemical assignments .
Advanced: How can computational methods elucidate allosteric binding mechanisms in enzyme inhibition?
Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding poses of the sulfonyl and oxadiazole groups in alkaline phosphatase active sites .
- Molecular dynamics (MD) simulations (50–100 ns trajectories) assess stability of ligand-enzyme complexes, highlighting key residues (e.g., Zn²⁺ coordination in metalloenzymes) .
- Free-energy perturbation (FEP) calculates binding affinity changes due to substituent modifications (e.g., 4-chlorophenyl vs. 3-nitrophenyl groups) .
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
- Enzyme inhibition assays (e.g., alkaline phosphatase in or urease in ) use spectrophotometric methods to measure IC₅₀ values.
- Cytotoxicity screening (MTT assay) against mammalian cell lines (e.g., HEK-293) ensures selectivity indices >10 for therapeutic potential .
Advanced: How to resolve contradictions in reported IC₅₀ values across studies?
Answer:
- Standardize assay conditions : pH (e.g., 7.4 for phosphatase activity), temperature (25°C vs. 37°C), and substrate concentrations (e.g., p-nitrophenyl phosphate) .
- Validate purity : Impurities >5% (e.g., unreacted sulfonyl intermediates) can skew results; use HPLC-MS for batch verification .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., vs. 6) to identify trends in substituent effects.
Basic: What functional groups are critical for urease inhibition?
Answer:
- The 1,3,4-oxadiazole core chelates nickel ions in urease’s active site .
- Sulfonyl groups enhance hydrophobicity and stabilize interactions with aromatic residues (e.g., His⁵⁹² in Canavalia ensiformis urease) .
Advanced: How to design derivatives with improved metabolic stability?
Answer:
- Isosteric replacement : Substitute the phenylthioethyl group with bioisosteres (e.g., pyridyl for reduced CYP450 metabolism) .
- Prodrug strategies : Introduce ester moieties at the propanamide terminus for controlled hydrolysis in vivo .
Basic: How is compound purity validated before biological testing?
Answer:
- HPLC with UV detection (λ = 254 nm) and C18 columns confirms >98% purity .
- HRMS (e.g., ESI-TOF) matches experimental and theoretical m/z values (e.g., [M+H]⁺ at 493.0522 for C₂₀H₁₈ClN₃O₄S₂) .
Advanced: What strategies mitigate cytotoxicity while retaining enzyme inhibition?
Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.